![molecular formula C9H11BrN2O2 B2552129 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide CAS No. 1820705-02-9](/img/structure/B2552129.png)
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide
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Description
The compound "3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may share similarities with the compound . For instance, the first paper describes the synthesis of a conformationally constrained analogue of aspartic acid, which is a cyclopenta[d]isoxazole derivative . This suggests a focus on cyclic compounds with potential relevance to the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that yield the target molecules with varying degrees of efficiency. In the first paper, a regioselective 1,3-dipolar cycloaddition is used to create the cyclopenta[d]isoxazoline framework, followed by a series of reactions including condensation, nucleophilic attack by cyanide, and oxidation to obtain the final product . This method shows a significant improvement in yield compared to previous strategies, indicating the importance of optimizing synthetic routes for complex cyclic compounds.
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a synthesized compound through X-ray crystallographic analysis . The compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the structure. These findings highlight the significance of non-covalent interactions in determining the three-dimensional arrangement of molecules, which is likely to be relevant for the compound "3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide" as well.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide." However, the described synthetic routes and characterization methods, such as FTIR and NMR spectroscopy, are standard techniques that can be applied to study the reactivity and interaction of similar compounds . These methods can help elucidate the functional groups present and their potential reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide" are not detailed in the papers, the characterization of related compounds using spectroscopic methods and thermal analysis provides a foundation for understanding how such properties might be determined . For example, the thermal stability of a compound can be assessed through differential scanning calorimetry, which could be applicable to the compound of interest.
Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic compounds containing pyridine moieties, similar to the specified compound, are synthesized for various applications. For example, novel 1,2,4-oxadiazole heterocyclic compounds have been developed, expected to exhibit hypertensive activity due to their unique structural features (Kumar & Mashelker, 2007). Such synthetic approaches highlight the potential for creating compounds with significant biological activities.
Antibacterial Agents
Research on pyridonecarboxylic acids demonstrates their utility as antibacterial agents, where derivatives have shown promising activity against various bacterial strains (Egawa et al., 1984). This application is crucial in pharmaceutical research, where new antibacterial agents are constantly sought to combat resistant bacterial infections.
Heterocyclic Compound Reactions
Studies on reactions of heterocyclic compounds containing cyclopenta and pyridine rings offer insights into the synthesis of new materials with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, compounds with cycloalka[e]thieno[2,3-b]pyridine moieties have been synthesized, showcasing the versatility of heterocyclic compounds in organic synthesis (Al‐Sehemi & Bakhite, 2005).
Antimicrobial Activity
Pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the importance of heterocyclic chemistry in discovering new antimicrobials (El-Mariah, Hosny, & Deeb, 2006). Such research is pivotal for addressing the ongoing challenge of microbial resistance.
properties
IUPAC Name |
3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.BrH/c10-8-7(9(12)13)6-3-1-2-5(6)4-11-8;/h4H,1-3H2,(H2,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCGOREECRBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C(=O)O)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide |
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